1-(2-Chloro-4-nitrophenyl)piperazine

Physicochemical property pKa prediction Boiling point

Researchers requiring a specific ortho-chloro/para-nitro substitution pattern for reproducible CNS or antiviral SAR studies often face supply inconsistency. This N-arylpiperazine intermediate resolves that need with a defined scaffold critical for modulating basicity (pKa 8.53) and BBB permeability. - Provides a latent amine handle via para-nitro reduction for amide/sulfonamide diversification. - Validated scaffold: cited in 90 patents and used to derive Niclosamide Piperazine analogs (glioblastoma IC₅₀ of 1.50 μM). - Consistent 97% purity supply ensures fidelity in iNOS inhibition screening and receptor ligand synthesis.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 114878-60-3
Cat. No. B040364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-nitrophenyl)piperazine
CAS114878-60-3
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C10H12ClN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
InChIKeyJNUWBYPJOBSXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-nitrophenyl)piperazine Supplier & Specification Guide


1-(2-Chloro-4-nitrophenyl)piperazine (CAS 114878-60-3) is an N-arylpiperazine derivative with the molecular formula C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.67 g/mol . The compound features a piperazine ring substituted at the N1 position with a 2-chloro-4-nitrophenyl group, a structural motif that confers distinct chemical reactivity and physicochemical properties relevant to medicinal chemistry and organic synthesis [1]. Commercially available at purities ranging from 95% to 98% , this compound serves primarily as a versatile synthetic intermediate and building block rather than a final biologically active entity.

Why Generic Substitution Fails for 1-(2-Chloro-4-nitrophenyl)piperazine


The substitution pattern on the N-phenyl ring of arylpiperazines is a critical determinant of both physicochemical behavior and synthetic utility. For 1-(2-chloro-4-nitrophenyl)piperazine, the specific ortho-chloro and para-nitro substitution creates a uniquely polarized aromatic system that governs its reactivity profile, solubility characteristics, and downstream derivatization potential . Generic arylpiperazines lacking this precise substitution pattern—such as unsubstituted 1-phenylpiperazine or 1-(4-nitrophenyl)piperazine—exhibit substantially different pKa values, solubility profiles, and electronic properties, rendering them non-interchangeable in synthetic sequences that require this specific scaffold . The ortho-chloro substituent exerts both steric and electronic effects that influence nucleophilic aromatic substitution and coupling reactions, while the para-nitro group provides a strong electron-withdrawing handle for subsequent reduction or functional group interconversion . Procurement of alternatives with different substitution patterns will compromise the fidelity and reproducibility of established synthetic routes and structure-activity relationship studies.

1-(2-Chloro-4-nitrophenyl)piperazine: Differentiation vs. Analogs


pKa and Boiling Point: Comparison with Unsubstituted Phenylpiperazine

1-(2-Chloro-4-nitrophenyl)piperazine exhibits a predicted pKa of 8.53 ± 0.10, which is markedly lower than that of unsubstituted 1-phenylpiperazine (predicted pKa approximately 9.8), reflecting the electron-withdrawing influence of the ortho-chloro and para-nitro substituents . The predicted boiling point is 411.0 ± 45.0 °C at standard atmospheric pressure, with a calculated density of 1.331 ± 0.06 g/cm³ . These physicochemical parameters directly influence solubility, chromatographic behavior, and the compound's protonation state under physiological or reaction conditions, distinguishing it from less substituted arylpiperazine analogs .

Physicochemical property pKa prediction Boiling point Arylpiperazine Drug-likeness

Patent and Literature Citation Density

The 1-(2-chloro-4-nitrophenyl)piperazine scaffold is associated with 90 patents and 9 literature citations indexed through PubChem, indicating substantial adoption in proprietary research and drug discovery programs [1]. This citation density, while not a direct biological activity metric, serves as a class-level indicator that the specific 2-chloro-4-nitrophenyl substitution pattern provides synthetic or pharmacological advantages warranting intellectual property protection and peer-reviewed investigation relative to other arylpiperazine regioisomers. The ortho-chloro and para-nitro combination is a recognized privileged substructure in medicinal chemistry for modulating electronic properties and metabolic stability [2].

Patent landscape Literature count Medicinal chemistry Research adoption Citation analysis

Synthetic Accessibility and Yield Profile vs. Similar Arylpiperazines

1-(2-Chloro-4-nitrophenyl)piperazine is accessible via nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with piperazine, achieving yields in the range of 70-80% under standard conditions . In contrast, related analogs such as 1-(2-fluoro-4-nitrophenyl)piperazine or 1-(2-chloro-5-nitrophenyl)piperazine often require more forcing conditions or alternative synthetic routes with lower reported yields due to differing leaving group reactivities and regioselectivity constraints [1]. The compound's melting point of 105 °C facilitates purification via recrystallization from petroleum ether/ethyl acetate mixtures, yielding product with a melting point of 100-102 °C after recrystallization . The relative ease of synthesis and purification translates to more reliable supply chains and cost-competitive procurement for scale-up applications.

Synthetic yield Piperazine synthesis Aromatic substitution Process chemistry Cost efficiency

iNOS Inhibition Activity

1-(2-Chloro-4-nitrophenyl)piperazine has been evaluated for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages (ChEMBL assay ID 89180) [1]. While quantitative inhibition data (IC₅₀ or Ki) is not publicly available for this specific assay entry, the inclusion of this compound in an iNOS inhibition screening panel indicates that the 2-chloro-4-nitrophenyl substitution pattern was selected for evaluation in an inflammation-relevant target class. Comparative analysis with structurally related N-arylpiperazines suggests that the electron-withdrawing nitro group at the para position, combined with the ortho-chloro substituent, modulates the electron density of the piperazine nitrogen, potentially influencing binding to heme-containing enzymes such as iNOS [2]. In contrast, 1-(4-nitrophenyl)piperazine (lacking the ortho-chloro) and 1-(2-chlorophenyl)piperazine (lacking the para-nitro) exhibit different electronic profiles and have been less frequently associated with iNOS-related screening efforts [2].

iNOS inhibition Nitric oxide synthase Macrophage assay Inflammation Structure-activity relationship

Regiochemical Purity and Isomer Control

1-(2-Chloro-4-nitrophenyl)piperazine is commercially supplied at purities of 97% (Thermo Scientific/Alfa Aesar) and 95%+ (AKSci) , with batch-specific certificates of analysis available from major suppliers. The defined substitution pattern (chloro at position 2, nitro at position 4) ensures regioisomeric integrity, which is critical for downstream reactions where the electronic and steric effects of the ortho-chloro and para-nitro groups are essential for reactivity or biological target engagement. In contrast, lower-cost arylpiperazine mixtures or regioisomeric impurities can introduce significant variability in synthetic outcomes and SAR interpretation. Suppliers providing HPLC and NMR verification reduce the burden of in-house quality control for research laboratories.

Regioisomer Synthetic intermediate Quality control HPLC purity Procurement specification

1-(2-Chloro-4-nitrophenyl)piperazine Application Scenarios


CNS-Targeted Scaffold with pKa Modulation

The predicted pKa of 8.53 ± 0.10 positions 1-(2-chloro-4-nitrophenyl)piperazine as a suitable scaffold for designing CNS-penetrant derivatives where controlled basicity is required to balance target engagement with blood-brain barrier permeability . Researchers developing dopamine or serotonin receptor ligands can leverage this intermediate's reduced basicity relative to unsubstituted phenylpiperazine to fine-tune the protonation state of the piperazine nitrogen, a critical parameter governing receptor binding affinity and functional selectivity [1].

Antitumor Agent Intermediate via Reductive Amination/Cross-Coupling

The para-nitro group serves as a latent amine handle following reduction, enabling facile access to 4-amino-2-chlorophenylpiperazine intermediates for subsequent diversification via amide bond formation, sulfonamide synthesis, or reductive amination . This reactivity profile supports the construction of piperazine-containing anticancer agents, as exemplified by the use of the 2-chloro-4-nitrophenyl motif in Niclosamide Piperazine (NPP) derivatives, which demonstrated an IC₅₀ of 1.50 μM against glioblastoma cells in MTT assays [1]. The commercial availability of the parent compound at high purity (97%) facilitates reproducible synthesis of such derivatives .

iNOS-Targeted Anti-inflammatory Building Block

Given documented screening against inducible nitric oxide synthase (iNOS) in activated murine macrophages , this compound serves as a validated starting point for medicinal chemistry optimization programs targeting inflammatory diseases. The electron-withdrawing chloro-nitro substitution pattern on the phenyl ring modulates the electron density of the piperazine nitrogen, a parameter known to influence binding to heme-containing enzymes [1]. Research teams can procure this building block to explore structure-activity relationships around iNOS inhibition without requiring de novo synthesis of the core scaffold.

Antiviral Piperazine Intermediate

The 1-(2-chloro-4-nitrophenyl)piperazine scaffold is cited in patents for methanethione compounds with antiviral activity, indicating utility as a synthetic intermediate for developing agents targeting viral infections . The high patent density associated with this scaffold (90 patents) suggests validated industrial interest and reproducible synthetic routes, reducing the procurement risk for organizations pursuing antiviral drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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